Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 853334-45-9
VCID: VC16043458
InChI: InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3
SMILES:
Molecular Formula: C24H18BrNO6
Molecular Weight: 496.3 g/mol

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

CAS No.: 853334-45-9

Cat. No.: VC16043458

Molecular Formula: C24H18BrNO6

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate - 853334-45-9

Specification

CAS No. 853334-45-9
Molecular Formula C24H18BrNO6
Molecular Weight 496.3 g/mol
IUPAC Name dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
Standard InChI InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3
Standard InChI Key YROZYVQVSCGQLD-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates a pyrrolo[1,2-a]quinoline core substituted with methoxy, bromobenzoyl, and dicarboxylate groups. Key features include:

  • Core framework: A fused pyrroloquinoline system enabling π-π stacking interactions.

  • Substituents:

    • 3-Bromobenzoyl group at position 1, introducing electrophilic character for covalent binding.

    • Methoxy group at position 7, enhancing solubility and modulating electronic effects.

    • Dimethyl ester groups at positions 2 and 3, critical for prodrug activation or hydrolysis-dependent activity .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₂₄H₁₈BrNO₆
Molecular Weight496.3 g/mol
IUPAC NameDimethyl 1-(3-bromobenzoyl)-7-methoxy-pyrrolo[1,2-a]quinoline-2,3-dicarboxylate
CAS Number853334-45-9
SMILESCOC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2
InChIKeyYROZYVQVSCGQLD-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound are sparse, analogs exhibit:

  • UV-Vis Absorption: λₘₐₓ ~270–320 nm due to conjugated aromatic systems.

  • Mass Spectrometry: Predominant [M+H]+ ion at m/z 478.15 (for non-brominated analogs) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) attributed to ester and methoxy groups .

Synthesis and Optimization

Synthetic Routes

The synthesis typically employs a three-component 1,3-dipolar cycloaddition strategy, as demonstrated for related pyrroloquinolines :

  • Quaternization: 6-Methoxyquinoline reacts with 3-bromophenacyl bromide in propylene oxide, forming a quinolinium bromide intermediate.

  • Ylide Formation: Deprotonation by alkoxide ions generates a reactive N-ylide.

  • Cycloaddition: Reaction with acetylenedicarboxylates yields the pyrroloquinoline core.

  • Esterification: Methylation of carboxyl groups completes the structure.

Key Challenges:

  • Regioselectivity: Competing reactions at positions 2 and 3 necessitate careful control of stoichiometry and temperature.

  • Purification: Chromatographic separation is required due to diastereomer formation in non-symmetrical dipolarophiles .

Yield and Scalability

Reported yields for analogous compounds range from 47–60%, with scalability limited by bromophenacyl bromide availability and side reactions .

Biological Activity and Mechanisms

Antitubercular Activity

Patent data highlight inhibition of Mycobacterium tuberculosis (MDR-TB strain) at IC₅₀ values <10 µM for brominated analogs . The 3-bromobenzoyl group may:

  • Target Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): A key enzyme in cell wall biosynthesis.

  • Enhance Lipophilicity: Improving penetration through mycobacterial membranes .

Anticancer Screening

While direct evidence is lacking, structurally related compounds exhibit:

  • Topoisomerase II Inhibition: Intercalation into DNA via the planar quinoline moiety.

  • Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3/7 pathways.

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: High logP (~4.2) suggests favorable intestinal absorption but potential blood-brain barrier penetration.

  • Metabolism: Ester hydrolysis by carboxylesterases generates active carboxylic acid metabolites .

Toxicity Risks

  • Hepatotoxicity: Brominated aromatics may undergo cytochrome P450-mediated bioactivation to reactive intermediates.

  • Genotoxicity: Intercalation into DNA raises concerns about mutagenic potential .

Applications and Future Directions

Therapeutic Development

  • Antifungal Agents: Combination therapies with fluconazole to overcome resistance.

  • Antitubercular Adjuvants: Targeting non-replicating persister cells in TB infections .

Chemical Biology Tools

  • Fluorescent Probes: Methoxy and ester groups allow functionalization for imaging intracellular targets.

  • PROTACs (Proteolysis-Targeting Chimeras): Bromine serves as a handle for E3 ligase recruitment .

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